4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.
Mechanism of Action
Target of Action
The primary target of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This receptor also plays a role in pathological conditions such as tumors and ischemia .
Mode of Action
this compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which contribute to its anticancer properties .
Biochemical Pathways
The inhibition of the VEGFR-2 signaling pathway affects angiogenesis, a critical process that influences the development and growth of cancerous cells . By blocking this pathway, the compound can control cell division and proliferation, thereby regulating tumor growth .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 . These changes can lead to increased cell death and decreased cell survival, contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain amines and triazole-2-thiol can affect the synthesis of the compound . Additionally, the compound’s activity may be influenced by the concentration of adenosine, as the A2B receptor, another potential target of the compound, requires a high level of adenosine for activation .
Biochemical Analysis
Biochemical Properties
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline has been found to interact with various biomolecules. For instance, it has been shown to intercalate DNA, a property that is often associated with anticancer activity . This interaction with DNA can influence various biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have cytotoxic effects on certain cancer cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA and potentially other biomolecules . It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its DNA intercalation activity suggests that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is carried out under aromatic nucleophilic substitution conditions . The process involves heating the reactants in a suitable solvent, such as dimethylformamide, in the presence of a base like potassium carbonate. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins, making it a useful tool in biochemical studies.
Medicine: Explored for its anticancer properties, particularly as an A2B receptor antagonist. It has shown promising results in inhibiting the growth of cancer cells and reducing metastasis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQJIWDGZBZKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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